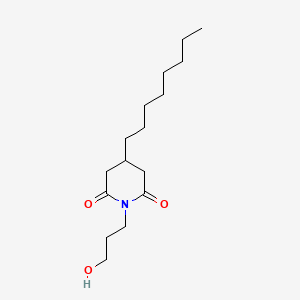
1-(3-Hydroxypropyl)-4-octylpiperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Hydroxypropyl)-4-octylpiperidine-2,6-dione is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by a piperidine ring substituted with a hydroxypropyl group at the 1-position and an octyl group at the 4-position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxypropyl)-4-octylpiperidine-2,6-dione typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using a suitable hydroxypropylating agent.
Introduction of the Octyl Group: The octyl group can be introduced through an alkylation reaction using an octyl halide or similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反応の分析
Types of Reactions
1-(3-Hydroxypropyl)-4-octylpiperidine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl groups in the piperidine ring can be reduced to form alcohols.
Substitution: The hydroxypropyl and octyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and appropriate bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield aldehydes or ketones, while reduction of the carbonyl groups can yield alcohols.
科学的研究の応用
1-(3-Hydroxypropyl)-4-octylpiperidine-2,6-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of 1-(3-Hydroxypropyl)-4-octylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The hydroxypropyl and octyl groups can influence the compound’s binding affinity and specificity for these targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-(3-Hydroxypropyl)-4-octylpiperidine-2,6-dione can be compared with other similar compounds, such as:
1-(3-Hydroxypropyl)-4-methylpiperidine-2,6-dione: This compound has a methyl group instead of an octyl group, which can affect its chemical properties and reactivity.
1-(3-Hydroxypropyl)-4-ethylpiperidine-2,6-dione: The presence of an ethyl group instead of an octyl group can lead to differences in solubility and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties that can be leveraged in various applications.
特性
CAS番号 |
61515-81-9 |
|---|---|
分子式 |
C16H29NO3 |
分子量 |
283.41 g/mol |
IUPAC名 |
1-(3-hydroxypropyl)-4-octylpiperidine-2,6-dione |
InChI |
InChI=1S/C16H29NO3/c1-2-3-4-5-6-7-9-14-12-15(19)17(10-8-11-18)16(20)13-14/h14,18H,2-13H2,1H3 |
InChIキー |
BTMXENYBXQQHRM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1CC(=O)N(C(=O)C1)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


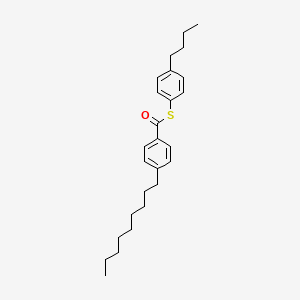
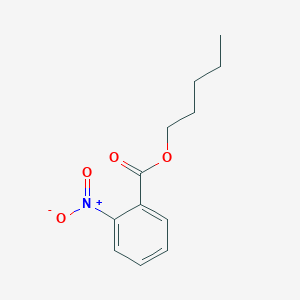
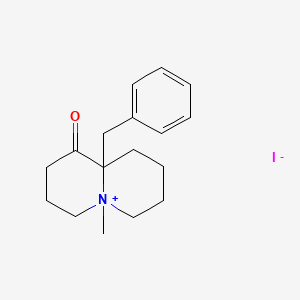
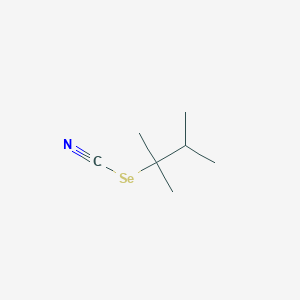
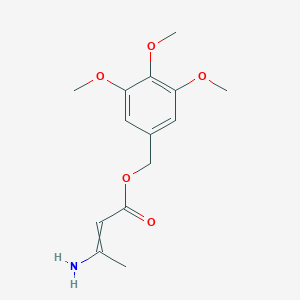
![Ethenyl{2-[methoxy(dimethyl)silyl]ethyl}dimethylsilane](/img/structure/B14584158.png)
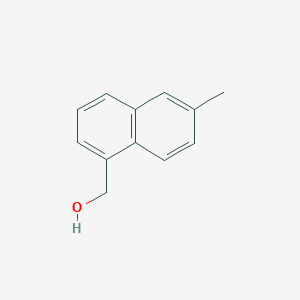
![Tetrazolo[1,5-a]quinoxaline-4-carboxamide](/img/structure/B14584166.png)
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}formamide](/img/structure/B14584176.png)

![2-Azoniaspiro[4.5]decane, 2-methyl-2-(4-methylphenyl)-, iodide](/img/structure/B14584195.png)
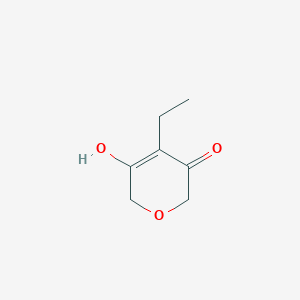
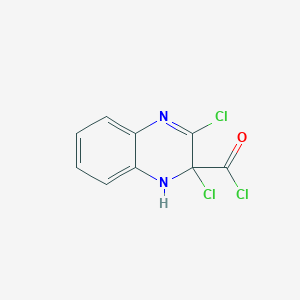
![Diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14584233.png)
